molecular formula C8H10N4O2 B12936296 Propyl (5-cyano-1H-imidazol-4-yl)carbamate CAS No. 59695-46-4

Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Cat. No.: B12936296
CAS No.: 59695-46-4
M. Wt: 194.19 g/mol
InChI Key: INUSNSQSNFKCSB-UHFFFAOYSA-N
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Description

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Chemical Reactions Analysis

Types of Reactions

Propyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Substitution reactions may require catalysts like palladium or copper, depending on the desired product.

Major Products Formed

The major products formed from these reactions include imidazolone derivatives, primary amines, and various substituted imidazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. It can inhibit enzymes by coordinating with the metal ions in the active site, thereby blocking the enzyme’s function . This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, known for its broad range of biological activities.

    Benzimidazole: Similar structure with an additional benzene ring, used in antifungal and antiparasitic drugs.

    Thiazole: Contains sulfur instead of one nitrogen, used in various pharmaceuticals.

Uniqueness

Propyl (5-cyano-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carbamate groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in drug design and other applications.

Properties

CAS No.

59695-46-4

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

propyl N-(5-cyano-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C8H10N4O2/c1-2-3-14-8(13)12-7-6(4-9)10-5-11-7/h5H,2-3H2,1H3,(H,10,11)(H,12,13)

InChI Key

INUSNSQSNFKCSB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(NC=N1)C#N

Origin of Product

United States

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